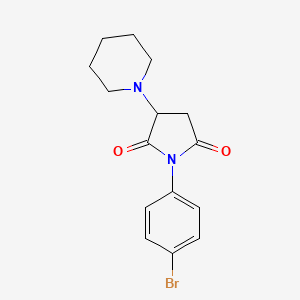
1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, commonly known as BPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPPD belongs to the class of pyrrolidine compounds and has been extensively studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione and related compounds have been investigated for their anticonvulsant properties. Studies have demonstrated the effectiveness of these compounds in seizure models, indicating their potential as antiepileptic agents (Obniska, Rzepka, Kamiński, 2012), (Rybka, Obniska, Żmudzki, Koczurkiewicz, Wójcik-Pszczoła, Pękala, Bryła, Rapacz, 2017), (Obniska, Zagórska, 2003).
Chemical Synthesis
Research has focused on the synthesis of this compound and its derivatives. For instance, methods for efficient synthesis have been developed, highlighting the compound's significance in medicinal chemistry (Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil, Kostuk, 2011). These synthetic pathways are crucial for producing the compound in quantities sufficient for further research and potential therapeutic applications.
Luminescent Polymers
The compound has been utilized in the synthesis of highly luminescent polymers. These polymers, containing pyrrolo[3,4-c]pyrrole-1,4-dione units, show strong fluorescence and solubility in common organic solvents, suggesting their utility in various applications (Zhang, Tieke, 2008).
Antimicrobial and Antitubercular Activities
Some derivatives of this compound have shown promising antimicrobial and antitubercular activities. These findings suggest the potential for these compounds to be developed into new antimicrobial agents (Dandia, Jain, Laxkar, 2013).
Anti-Cancer and Anti-Inflammatory Properties
4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, a related compound, has demonstrated significant anti-inflammatory and anticancer activities. This suggests the potential of these compounds in the development of new therapeutic agents (Zulfiqar, Haroon, Baig, Tariq, Ahmad, Tahir, Akhtar, 2021).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERWQXUOJLMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2420494.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
![2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2420496.png)
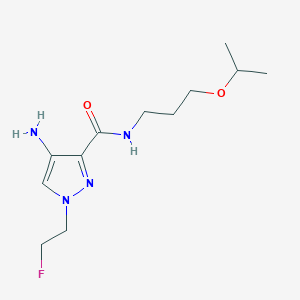
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)
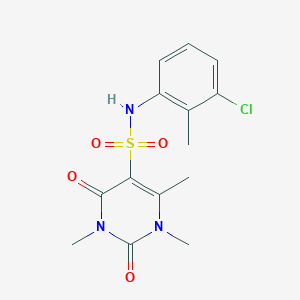
![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)

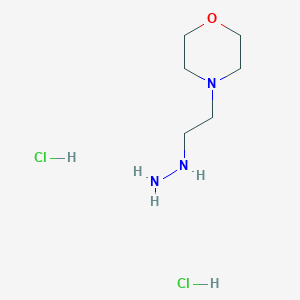

![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420511.png)
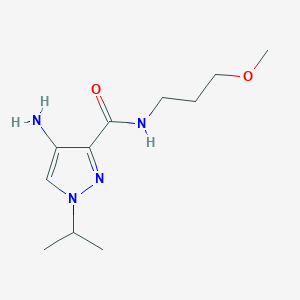
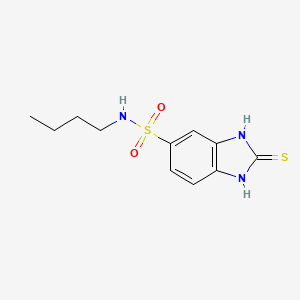
![N-[4-(acetylamino)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2420517.png)